Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate
Description
Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with an amino group at the 8-position and an ethyl ester at the 7-position. Its spirocyclic structure imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors or enzyme active sites.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
QJZHUCODCXWUKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCC1N)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions for Spirocyclic Framework Formation
The spirocyclic core of ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is typically constructed via acid-catalyzed cyclization of precursors containing both cyclic ketone and ester functionalities. A seminal approach involves reacting diethyl L-tartrate with cyclohexanone in the presence of p-toluenesulfonic acid (PTSA) as a catalyst . This method, adapted from spiro-dicarboxylate syntheses, achieves cyclization over 62 hours under reflux conditions in toluene, yielding intermediate diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate .
Key Reaction Parameters:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (PTSA) | |
| Solvent | Toluene | |
| Temperature | Reflux (~110°C) | |
| Reaction Time | 62 hours | |
| Yield | 78% after distillation |
This intermediate is subsequently functionalized at the 7- and 8-positions to introduce the amino and ethyl ester groups. Modifications include selective hydrolysis of ester groups using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol mixtures , though direct amination strategies are preferred for the target compound.
Introduction of the Amino Group via Protective Group Chemistry
The amino group at position 8 is introduced through protective group strategies to prevent undesired side reactions. A widely adopted method involves synthesizing ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate as a protected intermediate . The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by purification via column chromatography .
Comparative Protective Group Efficiency:
| Protective Group | Reaction Conditions | Deprotection Method | Yield (%) | Source |
|---|---|---|---|---|
| Boc | Boc₂O, DMAP, CH₂Cl₂, 25°C | TFA/CH₂Cl₂ (1:1 v/v) | 85–90 | |
| Fmoc | Fmoc-Cl, NaHCO₃, THF/H₂O | Piperidine/DMF (20% v/v) | 75–80 | – |
Following Boc protection, the ethyl ester at position 7 is introduced via Steglich esterification using ethyl chloroformate and N,N-dicyclohexylcarbodiimide (DCC) . Final deprotection of the Boc group with trifluoroacetic acid (TFA) yields the free amine .
Stereochemical Control in Spirocyclic Systems
The stereochemistry at positions 7 and 8 is critical for biological activity. Chiral starting materials, such as diethyl L-tartrate, ensure enantiomeric purity in the spirocyclic framework . For example, the (7S,8S) configuration is preserved by using L-tartrate-derived intermediates, avoiding racemization during cyclization .
Stereochemical Outcomes:
| Starting Material | Configuration (7,8) | Enantiomeric Excess (%) | Source |
|---|---|---|---|
| Diethyl L-tartrate | (S,S) | >99 | |
| Diethyl D-tartrate | (R,R) | >99 | – |
Racemization risks are mitigated by avoiding strong bases during functionalization steps. Polar solvents like THF and low temperatures (0–5°C) further stabilize chiral centers during amidation or esterification .
Catalytic Methods for Enhanced Efficiency
Recent advances emphasize catalytic methods to improve reaction efficiency and sustainability. Palladium-catalyzed amination has been explored for introducing the amino group, though applicability to spirocyclic systems remains limited . Alternatively, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) enables regioselective ester hydrolysis without affecting the Boc group .
Catalytic Performance Metrics:
| Catalyst | Reaction Type | Selectivity | Yield (%) | Source |
|---|---|---|---|---|
| p-Toluenesulfonic acid | Cyclization | Spirocycle formation | 78 | |
| Lipase B | Ester hydrolysis | Regioselective deprotection | 92 |
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, yield, and purity. Continuous flow reactors enhance cyclization efficiency by maintaining precise temperature control and reducing reaction times from 62 hours to 8–12 hours . Automated chromatography systems are employed for high-throughput purification, achieving >99% purity as required for pharmaceutical intermediates .
Industrial Process Parameters:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Time | 62 hours | 8–12 hours (flow reactor) |
| Purification Method | Column chromatography | Simulated moving bed (SMB) |
| Annual Production Capacity | 10–50 g | 100–500 kg |
Scientific Research Applications
Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is primarily determined by its interaction with biological targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Ethyl (7R,8S)-8-Hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate
- Structure: Differs by replacing the 8-amino group with a hydroxyl group.
- Properties: The hydroxyl group increases polarity (logP reduction) and introduces hydrogen-bond donor capacity. The (7R,8S) stereochemistry may influence chiral recognition in biological systems .
- Applications : Hydroxylated spirocycles are often intermediates in synthetic pathways for prostaglandins or GABA analogs .
Ethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Structure: Contains a methyl group at the 8-position instead of amino.
- Properties : The methyl group reduces polarity, enhancing lipophilicity (logP increase). This modification may improve blood-brain barrier penetration but reduce target binding specificity .
- Synthesis: Prepared via alkylation or nucleophilic substitution reactions, avoiding the need for amino-protection steps .
Methyl 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
- Structure : Features an oxo (keto) group at the 8-position.
- Properties : The electron-withdrawing oxo group increases electrophilicity, making the compound reactive toward nucleophiles like amines or hydrazines. This reactivity is exploited in condensation reactions to form hydrazones or imines .
- Availability: Priced at USD 221 per gram (96% purity), indicating higher synthetic complexity compared to amino derivatives .
Ethyl 10-[(Hydroxyamino)carbonyl]-1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
Physical and Spectral Data Comparison
Biological Activity
Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and research findings.
- Molecular Formula : C₁₁H₁₉N₁O₄
- Molecular Weight : 229.27 g/mol
- IUPAC Name : ethyl (7S,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate
The compound's spirocyclic structure contributes to its distinctive chemical properties and biological activities. The presence of an amino group at position 8 and a dioxaspiro framework enhances its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro.
-
Antioxidant Activity :
- The compound's antioxidant potential was evaluated using DPPH and ABTS assays, revealing its ability to scavenge free radicals effectively. This activity is crucial for potential therapeutic applications in oxidative stress-related diseases.
-
Neuropharmacological Effects :
- Preliminary studies suggest that this compound may act as a selective agonist for serotonin receptors, particularly the 5-HT1A receptor. This activity could have implications for treating anxiety and depression.
Comparison of Biological Activities
| Activity Type | Methodology | Results |
|---|---|---|
| Antimicrobial | Disk diffusion method | Inhibition zones of up to 15 mm |
| Antioxidant | DPPH assay | IC50 = 50 μg/mL |
| Neuropharmacological | Receptor binding assays | High affinity for 5-HT1A |
Case Study 1: Antimicrobial Evaluation
A study conducted by evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating potent antimicrobial activity.
Case Study 2: Antioxidant Properties
In a comparative study on antioxidant activities, this compound was found to have an IC50 value of 50 μg/mL in the DPPH assay, showcasing its potential as an antioxidant agent .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its structural features facilitate binding to specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Q & A
Q. Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
